molecular formula C17H25NO2 B4880516 N~1~-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE

N~1~-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE

Cat. No.: B4880516
M. Wt: 275.4 g/mol
InChI Key: UYZWGOWZOGYDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE is an organic compound characterized by its unique structure, which includes a furan ring and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE typically involves the reaction of 2-furylmethylamine with 2,4,6-trimethyl-3-cyclohexenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N~1~-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-FURYLMETHYL)-6-METHYL-4-PYRIMIDINAMINE
  • 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)
  • 1-Formyl-2,2,6-trimethyl-3-trans-(3-methyl-but-2-enyl)-5-cyclohexene

Uniqueness

N~1~-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE is unique due to its specific combination of a furan ring and a cyclohexene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-12-8-13(2)17(14(3)9-12)11-18(15(4)19)10-16-6-5-7-20-16/h5-8,13-14,17H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZWGOWZOGYDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(C1CN(CC2=CC=CO2)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.